N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide
Overview
Description
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a nitrofuran moiety, and a carboxamide group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved by cyclization of 2-aminophenol with appropriate aldehydes or acids under acidic conditions . The nitrofuran moiety can be introduced through nitration reactions, followed by coupling with the benzoxazole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and solvents to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: Halogen atoms in the benzoxazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
Scientific Research Applications
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitrofuran moiety may generate reactive oxygen species, leading to oxidative stress in microbial cells .
Comparison with Similar Compounds
Similar Compounds
N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide: Similar structure but with different substituents on the benzoxazole ring.
N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide: Contains a benzothiazole ring instead of benzoxazole.
Uniqueness
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide is unique due to its combination of benzoxazole and nitrofuran moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2N3O5/c19-10-2-4-14-13(8-10)22-18(28-14)9-1-3-11(20)12(7-9)21-17(24)15-5-6-16(27-15)23(25)26/h1-8H,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMGVZYNLXVKNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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